![molecular formula C13H9FN2S B12242073 2-[(4-Fluorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12242073.png)
2-[(4-Fluorobenzyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a fluorophenylmethylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the following steps:
Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide.
Cyclization with Pyridine Derivative: The intermediate is then reacted with 3-cyanopyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. The nitrile group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: This compound has a similar structure but with a bromo and acetic acid group instead of a nitrile group.
2-{[(4-Fluorophenyl)methyl]sulfanyl}acetic acid: Similar structure with an acetic acid group instead of a nitrile group.
Uniqueness
2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to the presence of both a nitrile group and a fluorophenylmethylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-[(4-Fluorobenzyl)sulfanyl]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H10FN2S, with a molecular weight of 234.29 g/mol. The compound features a pyridine ring substituted with a sulfanyl group and a fluorobenzyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10FN2S |
Molecular Weight | 234.29 g/mol |
IUPAC Name | This compound |
SMILES | FC1=CC=CC=C1SC2=C(C=CN=C2)C#N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory responses.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For example, it exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Anticancer Properties
Research has explored the anticancer potential of this compound through various assays. In one study, it was found to induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell cycle progression.
Case Study: Apoptotic Effects
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Increased caspase-3 activity : Indicative of apoptosis.
- Cell cycle arrest at G1 phase : Suggesting an inhibition of proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity Results
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Compound Treatment | 45 |
Standard Drug (Indomethacin) | 60 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and inflammatory pathways.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its therapeutic effects.
Properties
Molecular Formula |
C13H9FN2S |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2S/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2 |
InChI Key |
XGZSIEYLMFGHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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